molecular formula C24H14N2O B2813485 2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 865659-35-4

2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No. B2813485
CAS RN: 865659-35-4
M. Wt: 346.389
InChI Key: HZXXURHQUNGKTE-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has a naphthyl group, which is a common structure in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings including a pyridine ring and a naphthyl group. The “2-methyl”, “5-oxo”, and “3-carbonitrile” parts suggest additional functional groups attached to this core structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The pyridine ring is known to participate in various reactions, often acting as a base . The naphthyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, the exact arrangement of its atoms, and the types of functional groups it contains would all play a role .

Scientific Research Applications

Synthesis and Characterization of Pyridine Derivatives

Researchers have explored the synthesis of a broad range of pyridine and fused pyridine derivatives, revealing the versatility of pyridine carbonitriles in chemical transformations. For example, the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine- carbonitrile with arylidene malononitrile led to the creation of isoquinoline derivatives, demonstrating the compound's role in synthesizing complex heterocyclic structures (Al-Issa, 2012). This synthesis pathway showcases the compound's potential in the development of new chemical entities with possible applications in various fields, including pharmaceuticals and materials science.

Crystal Structure Analysis

The investigation into the crystal structures of derivatives, such as 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, demonstrates the utility of the compound in studying the structural aspects of heterocyclic chemistry. X-ray crystal-structure analyses confirmed the structures of these derivatives, providing insights into their molecular configurations and the effects of substitution on the absorption spectrum and fluorescence properties (Landmesser et al., 2008). Understanding these structural nuances is essential for designing compounds with specific physical, chemical, or biological properties.

Development of Inhibitors for SARS-CoV-2 RdRp

Research into azafluorene derivatives, including the study of compounds similar to 2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile, highlighted their potential as inhibitors of the SARS-CoV-2 RdRp enzyme. The synthesis, physicochemical, and quantum chemical analysis, alongside modeling and molecular docking studies, shed light on the compounds' inhibitory activities against the virus's replication mechanism (Venkateshan et al., 2020). Such research underscores the compound's relevance in the discovery and development of novel antiviral agents.

Mechanism of Action

Without specific information on what this compound is used for, it’s hard to say what its mechanism of action might be. If it’s a drug, it would depend on the target in the body. If it’s used in a chemical reaction, it would depend on the specifics of that reaction .

Future Directions

The future research directions would largely depend on the properties and potential applications of this compound. If it shows promise in a particular area, such as medicinal chemistry or materials science, future work could focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .

properties

IUPAC Name

2-methyl-4-naphthalen-1-yl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O/c1-14-20(13-25)21(17-12-6-8-15-7-2-3-9-16(15)17)22-23(26-14)18-10-4-5-11-19(18)24(22)27/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXXURHQUNGKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC5=CC=CC=C54)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

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